Comparative Biochemical CDK9/CycT1 Inhibitory Potency
PROTAC CDK9/CycT1 Degrader-2 demonstrates a reported IC50 of 45 nM against CDK9 in a biochemical assay . This is in contrast to the high potency of the selective inhibitor NVP-2 (IC50 = 0.514 nM) and the moderate potency of the PROTAC degrader-5 against its isoforms (DC50 = 100-140 nM) . This data positions the compound as a moderately potent probe distinct from both ultra-potent inhibitors and some less potent degraders.
| Evidence Dimension | CDK9/CycT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | NVP-2 (0.514 nM), PROTAC CDK9 Degrader-5 (CDK9 isoform DC50: 100-140 nM) |
| Quantified Difference | Target compound is ~88-fold less potent than NVP-2 and ~2.2-3.1-fold more potent than PROTAC CDK9 Degrader-5 based on CDK9 isoform DC50 values. |
| Conditions | Biochemical kinase assay (IC50) and cell-based degradation assay (DC50) |
Why This Matters
This potency profile defines its utility as a moderate-affinity probe for mechanistic studies where complete target engagement may not be desired.
